2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt

Description

Chemical Identity and Nomenclature

This compound is characterized by a distinct molecular structure that contributes to its specialized reactivity. The compound has the following key identifiers:

| Property | Value |

|---|---|

| Chemical Abstracts Service Number | 1219378-82-1 |

| Molecular Formula | C9H20ClNO4S2 |

| Molecular Weight | 305.84 g/mol |

| Parent Compound | Trimethyl-[2-(3-methylsulfonylsulfanylpropanoyloxy)ethyl]azanium |

| Appearance | White Solid |

The molecular formula indicates the presence of nine carbon atoms, twenty hydrogen atoms, one chlorine atom, one nitrogen atom, four oxygen atoms, and two sulfur atoms. This specific arrangement confers the compound's unique chemical properties and reactivity profile.

The compound is known by several systematic and common names in the scientific literature. The primary nomenclature includes this compound, while alternative systematic names encompass N,N,N-Trimethyl-2-[3-[(methylsulfonyl)thio]-1-oxopropoxy]ethanaminium Chloride and Trimethyl-[2-(3-methylsulfonylsulfanylpropanoyloxy)ethyl]azanium;chloride. These various names reflect different chemical nomenclature systems but all refer to the same molecular entity.

The structural complexity of this compound arises from its dual nature as both a methanethiosulfonate derivative and a choline ester. The methanethiosulfonate moiety provides the reactive sulfur functionality essential for cysteine modification, while the choline ester component contributes to enhanced solubility and potential membrane permeability characteristics. The quaternary ammonium structure, represented by the trimethylammonium group, imparts a permanent positive charge to the molecule, influencing its interaction with biological systems and its overall pharmacokinetic properties.

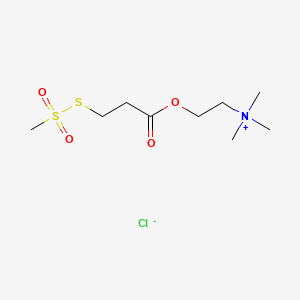

The canonical Simplified Molecular Input Line Entry System representation of the compound is CN+(C)CCOC(=O)CCSS(=O)(=O)C.[Cl-], which provides a concise description of its molecular connectivity. This notation reveals the linear arrangement of functional groups, starting from the trimethylammonium head group, proceeding through the ethyl ester linkage, and terminating with the methanethiosulfonate reactive moiety.

Historical Development and Discovery

The development of this compound is intrinsically linked to the broader historical evolution of methanethiosulfonate chemistry and its applications in protein research. The foundational work on methanethiosulfonate reagents began in the 1970s and 1980s, representing a significant advancement in the field of chemical biology and protein structure determination.

Early attempts at protein modification using traditional chemical mutagens were largely non-specific, generating random mutations that limited their utility for precise structural studies. The introduction of site-directed mutagenesis techniques in 1974 by Charles Weissmann marked a pivotal moment in the field, initially employing nucleotide analogues such as N4-hydroxycytidine to induce specific transitions. However, these early methods remained limited in their scope and specificity compared to later developments.

The critical breakthrough came in 1978 when Hutchison and Michael Smith developed a more flexible approach to site-directed mutagenesis using oligonucleotides in a primer extension method with deoxyribonucleic acid polymerase. This innovation laid the groundwork for the subsequent development of chemical modification strategies that could be combined with site-specific mutagenesis to create powerful tools for protein analysis.

Arthur Karlin and his colleagues introduced three charged methanethiosulfonate reagents that became foundational to the field: 2-Aminoethyl methanethiosulfonate hydrobromide, Sodium (2-sulfonatoethyl) methanethiosulfonate, and [2-(Trimethylammonium)ethyl] methanethiosulfonate bromide. These reagents were specifically designed for use in conjunction with site-specific introduction of cysteines to study the structure and function of ion channel proteins through a technique known as Substituted Cysteine Accessibility Method.

The development of 2-Carboxyethyl Methanethiosulfonate represented an important extension of this chemical toolkit. The parent compound, 2-Carboxyethyl methanethiosulfonate, with Chemical Abstracts Service number 92953-12-3, was characterized by the molecular formula C4H8O4S2 and a molecular weight of 184.2 grams per mole. This compound featured a carboxylic acid functionality that could introduce negative charge upon modification of cysteine residues.

The choline ester derivative emerged as a logical extension of this chemistry, designed to overcome some of the limitations associated with the parent carboxylic acid compound. By esterifying the carboxylic acid with choline, researchers created a compound that maintained the essential reactivity of the methanethiosulfonate group while introducing new properties through the quaternary ammonium functionality. This modification enhanced the compound's solubility characteristics and potentially altered its membrane permeability, expanding its utility in diverse experimental systems.

The historical development of this compound class reflects the broader evolution of chemical biology as a discipline, moving from crude, non-specific modification reagents toward increasingly sophisticated tools that allow for precise, reversible, and controllable protein modifications. The recognition that methanethiosulfonate reagents could react specifically and rapidly with cysteine residues under mild conditions, with reaction rates on the order of 105 M-1 sec-1, established them as superior alternatives to traditional reagents such as iodoacetates, maleimides, and organomercurials.

Academic Significance in Sulfhydryl Chemistry

This compound occupies a central position in contemporary sulfhydryl chemistry research, serving as a sophisticated probe for investigating protein structure, function, and dynamics. The compound's significance stems from its ability to form covalent, yet potentially reversible, modifications with cysteine residues under physiologically relevant conditions, enabling researchers to conduct detailed structural and functional analyses of proteins in their native environments.

The fundamental reaction mechanism underlying the compound's utility involves the nucleophilic attack of cysteine sulfhydryl groups on the methanethiosulfonate moiety, resulting in the formation of a disulfide bond and the release of methanesulfinate. This reaction proceeds with remarkable specificity for cysteine residues, displaying minimal cross-reactivity with other amino acid side chains under typical experimental conditions. The high intrinsic reactivity of methanethiosulfonate reagents with thiols, characterized by rate constants on the order of 105 M-1 sec-1, allows for complete modification to be achieved using brief application periods and reagent concentrations in the 10-100 micromolar range.

One of the most significant applications of this compound class lies in the technique known as Substituted Cysteine Accessibility Method, which has revolutionized the study of membrane proteins, ion channels, and transporters. This approach involves the systematic introduction of cysteine residues at specific positions within a protein through site-directed mutagenesis, followed by treatment with methanethiosulfonate reagents to assess the accessibility and environment of these introduced cysteines. The method has proven particularly valuable for mapping the topology of membrane proteins and identifying regions that undergo conformational changes during protein function.

Research applications of 2-Carboxyethyl Methanethiosulfonate derivatives have yielded significant insights into transporter protein mechanisms. Studies on the oxalate transporter have demonstrated the utility of carboxyethyl methanethiosulfonate in identifying functionally important transmembrane regions. In these investigations, researchers constructed single cysteine panels encompassing specific transmembrane domains and used methanethiosulfonate-linked agents as probes of transporter function. The results revealed distinct biochemical phenotypes among responsive mutants, including substrate-protectable modifications that suggested direct involvement of targeted regions in the permeation pathway.

The choline ester modification of the basic carboxyethyl methanethiosulfonate structure introduces additional dimensions to its research utility. The quaternary ammonium functionality imparts a permanent positive charge to the molecule, which can influence its interaction with negatively charged membrane components and alter its distribution within cellular compartments. This charge characteristic makes the compound particularly useful for studies investigating the electrostatic environment surrounding protein active sites and binding pockets.

| Research Application | Methodology | Key Insights |

|---|---|---|

| Membrane Protein Topology | Substituted Cysteine Accessibility Method | Identification of transmembrane regions and their orientation |

| Ion Channel Function | Electrophysiological recording with chemical modification | Mapping of pore-lining residues and gating mechanisms |

| Transporter Mechanisms | Substrate protection assays | Determination of substrate binding sites and conformational changes |

| Protein Conformational Dynamics | Time-resolved modification studies | Analysis of protein flexibility and state-dependent accessibility |

The compound's role in studying protein conformational dynamics represents another area of significant academic importance. The reversible nature of methanethiosulfonate modifications, which can be reversed upon treatment with reducing agents such as dithiothreitol, allows researchers to conduct temporal studies of protein conformational changes. This capability has proven invaluable for investigating the mechanisms of protein gating, allosteric regulation, and ligand-induced conformational transitions.

Furthermore, the development of fluorescently labeled methanethiosulfonate derivatives has expanded the analytical capabilities of this compound class. These fluorescent variants enable real-time monitoring of protein modifications and can provide spatial information about the location and environment of modified residues. The combination of chemical modification with fluorescence detection has opened new avenues for studying protein dynamics in living cells and complex biological systems.

The academic significance of this compound extends beyond its immediate applications in protein chemistry to encompass broader contributions to our understanding of biological systems. The insights gained from studies using this compound have informed the development of new therapeutic strategies, contributed to the rational design of protein inhibitors, and enhanced our understanding of disease mechanisms involving protein misfolding and dysfunction. As research methodologies continue to evolve, this compound remains an essential tool in the chemical biologist's arsenal for probing the complex relationships between protein structure, dynamics, and function.

Properties

IUPAC Name |

trimethyl-[2-(3-methylsulfonylsulfanylpropanoyloxy)ethyl]azanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20NO4S2.ClH/c1-10(2,3)6-7-14-9(11)5-8-15-16(4,12)13;/h5-8H2,1-4H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCRCFGIRTQZWDC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CCOC(=O)CCSS(=O)(=O)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50747296 | |

| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219378-82-1 | |

| Record name | 2-({3-[(Methanesulfonyl)sulfanyl]propanoyl}oxy)-N,N,N-trimethylethan-1-aminium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50747296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route 1: Nucleophilic Substitution of a Brominated Precursor

A validated approach involves modifying the brominated analog, 2-carboxyethyl-bromo-choline ester chloride salt (CHBrClNO, MW: 274.58 g/mol), through nucleophilic substitution.

Step 1: Synthesis of Brominated Intermediate

The brominated precursor is prepared by esterifying choline chloride with 3-bromopropionic acid using carbodiimide-mediated coupling (e.g., EDC·HCl). Reaction conditions:

Step 2: Bromine-to-MTS Substitution

The bromide is displaced by methanethiosulfonate (MTS) using sodium methanethiosulfonate (MTSEA) under polar aprotic conditions:

-

Reagent: MTSEA (2.0 equiv).

-

Solvent: Dimethylformamide (DMF) or acetonitrile.

-

Temperature: 50–60°C, 4–6 hours.

-

Mechanism: S2 displacement facilitated by the bromide’s leaving group ability.

Key Consideration : Excess MTSEA ensures complete substitution, but prolonged heating risks MTS decomposition.

Route 2: Direct Esterification of Preformed MTS-Carboxyethyl Acid

This route involves synthesizing 3-(methanethiosulfonyl)propionic acid first, followed by esterification with choline chloride.

Step 1: Synthesis of MTS-Carboxyethyl Acid

3-Mercaptopropionic acid reacts with methanesulfonyl chloride in the presence of triethylamine:

Step 2: Choline Esterification

The carboxylic acid is activated with EDC·HCl and coupled to choline chloride:

-

Activator: EDC·HCl (1.5 equiv), HOBt (1.0 equiv).

-

Solvent: DCM/water biphasic system.

-

Reaction Time: 24 hours at room temperature.

-

Purification: Ion-exchange chromatography to isolate the chloride salt.

Optimization of Critical Reaction Parameters

Solvent Selection

Temperature and Reaction Time

Catalytic Additives

-

4-Dimethylaminopyridine (DMAP) accelerates esterification by stabilizing the acyloxy intermediate.

-

Tris(2-carboxyethyl)phosphine (TCEP) minimizes disulfide formation during MTS coupling.

Characterization and Analytical Validation

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert it into thiol derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the methanethiosulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide or potassium permanganate are commonly used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Nucleophiles: Various nucleophiles, such as amines or thiols, can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfonic acids, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Biochemical Pathway Studies

The compound is instrumental in studying the biochemical pathways involving choline derivatives. Its structure allows researchers to investigate the metabolism of choline esters, which are crucial for neurotransmitter synthesis, particularly acetylcholine. The incorporation of a carboxyethyl group enhances its reactivity, making it a valuable tool in metabolic studies.

Ion Channel Research

A significant application of 2-Carboxyethyl Methanethiosulfonate is in the investigation of ion channels through the "substituted cysteine accessibility method" (SCAM). This method utilizes the compound to modify cysteine residues in proteins, allowing researchers to probe the structural and functional aspects of ion channels. The introduction of a charged group at specific sites can lead to measurable changes in channel function, facilitating detailed studies on ligand-gated ion channels such as the acetylcholine receptor and GABA receptors .

Protein Crosslinking

The compound serves as an effective crosslinker for cysteine residues in proteins. This application is crucial for topographical mapping and understanding protein interactions within cellular environments. By enabling covalent bond formation between specific amino acids, researchers can gain insights into protein structure and dynamics .

Case Study 1: Ion Channel Functionality

A study conducted by Akabas et al. (1992) utilized 2-Carboxyethyl Methanethiosulfonate to assess the accessibility of cysteine residues in the muscle acetylcholine receptor. The results demonstrated that modification at specific sites altered receptor function, providing insights into the conformational changes associated with ligand binding.

| Study | Objective | Findings |

|---|---|---|

| Akabas et al., 1992 | Investigate ion channel functionality | Altered receptor function upon cysteine modification |

Case Study 2: Protein Interaction Mapping

In another study, researchers employed this compound to crosslink cysteine residues in GABA receptors, revealing critical information about receptor assembly and interaction with ligands. The findings underscore the utility of 2-Carboxyethyl Methanethiosulfonate in elucidating complex protein interactions.

| Study | Objective | Findings |

|---|---|---|

| Xu & Akabas, 1993 | Map interactions in GABA receptors | Revealed assembly dynamics and ligand interactions |

Mechanism of Action

The mechanism by which 2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt exerts its effects involves the modification of thiol groups in proteins. The methanethiosulfonate group reacts with cysteine residues, forming a covalent bond and altering the protein’s structure and function. This modification can affect various molecular pathways, depending on the target protein .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: N,N,N-Trimethyl-2-({3-[(methylsulfonyl)sulfanyl]propanoyl}oxy)ethanaminium chloride

- CAS No.: 1219378-82-1

- Molecular Formula: C₉H₂₀ClNO₄S₂

- Molecular Weight : 305.84 g/mol (calculated from ).

- Structure : Comprises a choline ester moiety linked to a methanethiosulfonate (-SSO₂CH₃) group via a carboxyethyl spacer (SMILES: CN+(C)CCOC(=O)CCSS(=O)(=O)C.[Cl-]) .

Physicochemical Properties :

- Solubility: Soluble in water, DMSO, ethanol, and methanol .

- Storage : Stable at -20°C for 1–2 years; short-term storage at -4°C (6–12 weeks) .

Comparison with Similar Compounds

Methanethiosulfonate (MTS) Reagents

MTS reagents are sulfhydryl-reactive compounds used for covalent modification of cysteine residues. Key differences among analogs lie in their functional groups and solubility profiles:

Key Observations :

Choline-Based Derivatives

Choline derivatives vary in functionalization and industrial vs. biochemical applications:

Key Differences :

- Reactivity: The target compound’s MTS group enables covalent thiol modification, unlike non-reactive choline chloride .

- Biomedical Use : Azido-choline is used for bioorthogonal labeling, whereas the target compound focuses on disulfide bond formation .

Biological Activity

2-Carboxyethyl Methanethiosulfonate, Choline Ester Chloride Salt (CEMT) is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of CEMT, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

CEMT is a methanethiosulfonate derivative, characterized by the presence of a carboxyethyl group and a choline ester. Its structure allows for diverse interactions with biological molecules, particularly proteins containing thiol groups.

CEMT primarily acts through the modification of cysteine residues in proteins. This modification can lead to changes in protein structure and function, impacting various cellular processes.

- Target Proteins : CEMT interacts with proteins that contain reactive thiol groups, such as enzymes and receptors.

- Modification Process : The compound forms disulfide bonds or sulfonyl modifications, which can alter protein activity and stability.

Antimicrobial Properties

Research indicates that CEMT exhibits antimicrobial activity against various pathogens. Its ability to modify cysteine residues in microbial proteins can disrupt their function, leading to cell death.

- Case Study : A study demonstrated that CEMT inhibited the growth of Escherichia coli by targeting thiol-containing proteins essential for bacterial metabolism .

Cytotoxicity

The cytotoxic effects of CEMT have been evaluated in several human cell lines. The compound's ability to induce apoptosis has been linked to its interaction with key regulatory proteins.

- IC50 Values : In vitro studies reported IC50 values ranging from 10 to 20 µM for various cancer cell lines, indicating moderate cytotoxicity .

Neuroprotective Effects

Emerging evidence suggests that CEMT may have neuroprotective properties. The compound's interaction with neurotransmitter receptors could modulate synaptic transmission and protect against neurodegeneration.

- Research Findings : In animal models, administration of CEMT led to improved cognitive function in models of Alzheimer's disease, potentially through the modulation of acetylcholine receptors .

Biochemical Pathways

CEMT's biological activity is mediated through several biochemical pathways:

- Cell Signaling Pathways : Modifications induced by CEMT can activate or inhibit signaling pathways critical for cell survival and proliferation.

- Oxidative Stress Response : By altering redox states within cells, CEMT may influence oxidative stress responses, contributing to its cytotoxic and protective effects .

Data Tables

| Biological Activity | Target Organism/Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | Thiol modification |

| Cytotoxicity | HeLa cells | 12 | Apoptosis induction |

| Neuroprotection | Neuronal cells | 20 | Receptor modulation |

Q & A

Q. What is the structural and functional significance of the choline ester moiety in 2-carboxyethyl methanethiosulfonate, choline ester chloride salt?

The choline ester group enhances water solubility due to its quaternary ammonium structure, facilitating interactions in aqueous biological systems. Its ionic nature stabilizes the compound in polar solvents, which is critical for thiol-specific modification reactions (e.g., enzyme studies). The chloride counterion balances charge, ensuring stability during storage and handling .

Q. How can researchers safely handle and store this compound in laboratory settings?

- Handling : Use nitrile gloves, safety goggles, and fume hoods to avoid inhalation or skin contact. The compound’s thiol-reactive methanethiosulfonate group may release toxic sulfonic acids under acidic conditions.

- Storage : Store at –20°C in airtight, light-resistant containers. Avoid exposure to moisture to prevent hydrolysis of the thiosulfonate group .

Q. What analytical methods are recommended for quantifying choline chloride content in this compound?

- Reinecke Salt Gravimetric Method : Precipitates choline as a Reineckate salt for gravimetric analysis.

- Ion Chromatography : Directly quantifies choline ions via ionic interactions, avoiding interference from non-reactive impurities like trimethylamine (TMA). Avoid the Volhard method, which overestimates choline chloride by misinterpreting other chloride salts .

Q. How does this compound interact with thiol groups in proteins, and what experimental controls are necessary?

The methanethiosulfonate group forms disulfide bonds with cysteine residues, enabling site-specific protein modification. Controls include:

- Pretreating samples with reducing agents (e.g., DTT) to confirm thiol dependency.

- Using thiol-blocking agents (e.g., N-ethylmaleimide) to validate specificity .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the methanethiosulfonate group?

Hydrolysis is pH-dependent. Maintain reaction buffers at pH 6.5–7.5 to balance reactivity and stability. Use low-temperature (4°C) and anaerobic conditions to slow degradation. Monitor reaction progress via UV-Vis spectroscopy (absorbance at 260 nm for released sulfonate byproducts) .

Q. What strategies address contradictions between reported purity and experimental outcomes (e.g., unexpected side reactions)?

- Impurity Analysis : Use HPLC-MS to detect trace hydrolyzed products (e.g., 2-carboxyethyl disulfides).

- Batch Variability Testing : Compare activity across multiple synthesis lots.

- Alternative Solvents : Test deep eutectic solvents (DES) like choline chloride/tartaric acid esters, which stabilize reactive groups while enhancing solubility .

Q. How does the compound’s solubility in non-aqueous solvents impact its application in lipid bilayer studies?

The carboxylate group enables limited solubility in polar organic solvents (e.g., methanol). For membrane studies, pre-dissolve in methanol and dilute into lipid vesicles. Confirm incorporation via fluorescence quenching assays with thiol-sensitive probes .

Q. What are the implications of the compound’s stability in long-term biochemical assays?

Degradation products (e.g., sulfonic acids) can alter pH and interfere with enzymatic activity. Conduct accelerated stability studies (40°C/75% RH for 14 days) to model shelf life. Use stabilizers like trehalose or lyophilization for prolonged storage .

Q. How can researchers integrate this compound into redox-responsive drug delivery systems?

- Nanoparticle Functionalization : Conjugate the methanethiosulfonate group to PEGylated lipids, enabling glutathione-triggered release in reducing environments (e.g., tumor microenvironments).

- Validation : Measure drug release kinetics using dialysis membranes under simulated redox conditions .

Methodological Tables

| Reaction Condition | Optimal Range | Impact on Stability |

|---|---|---|

| pH | 6.5–7.5 | Minimizes hydrolysis |

| Temperature | 4°C (short-term), –20°C (long-term) | Reduces thermal degradation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.